2-Acetylaminofluorene

Vue d'ensemble

Description

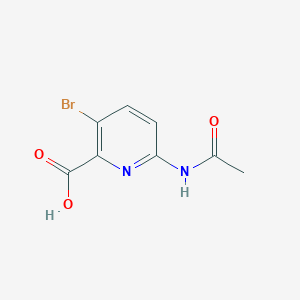

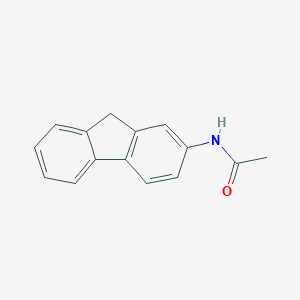

2-Acetylaminofluorene (AAF, 2-AAF) is a carcinogenic and mutagenic derivative of fluorene . It is used as a biochemical tool in the study of carcinogenesis. It induces tumors in a number of species in the liver, bladder, and kidney .

Synthesis Analysis

The aromatic amine carcinogen, N-2-acetylaminofluorene (AAF), forms adducts at the C8 position of guanine in DNA . The pre-precancerous lesions were initiated by intraperitoneal injection of DEN for three weeks consecutively, followed by one intraperitoneal injection of 2-AAF at three different doses (100, 200, and 300 mg/kg) .Molecular Structure Analysis

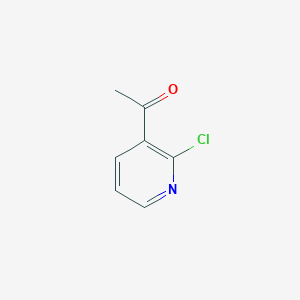

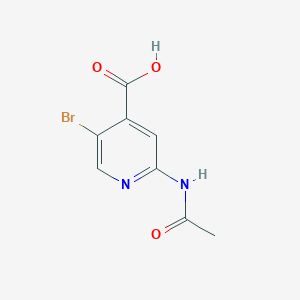

The chemical formula for 2-acetylaminofluorene is C15H13NO, and its molecular weight is 223.26 g/mol . It occurs as a tan, crystalline solid that is insoluble in water .Chemical Reactions Analysis

The metabolism of 2-AAF in the body by means of biotransformation reactions is the key to its carcinogenicity . 2-AAF is a substrate for cytochrome P-450 (CYP) enzyme, which is a part of a super family found in almost all organisms .Physical And Chemical Properties Analysis

2-Acetylaminofluorene is also called N-2 fluorenyl acetamide . The chemical formula for 2-acetylaminofluorene is C15H13NO, and its molecular weight is 223.26 g/mol . 2-Acetylaminofluorene occurs as a tan, crystalline solid that is insoluble in water .Applications De Recherche Scientifique

Carcinogenesis Studies

2-Acetamidofluorene (2-AAF) has been widely used as a model compound to study liver carcinogenesis in rats. It serves as a genotoxic carcinogen, allowing researchers to investigate the mechanisms underlying tumor development. When N-hydroxylated by cytochrome CYP1A2 in the liver, 2-AAF forms adducts with DNA, contributing to its tumorigenic effects in the liver and bladder .

Skin Cancer Induction

Researchers have employed 2-AAF in studies related to skin cancer induction, particularly in conjunction with certain polynuclear aromatic hydrocarbons. By examining the impact of 2-AAF on skin tissues, scientists gain insights into the carcinogenic processes and potential preventive strategies .

Transplantation Experiments

In transplantation experiments, 2-AAF has proven useful. Researchers use it to investigate tissue responses, immunological reactions, and the effects of this compound on transplanted organs. These studies contribute to our understanding of transplantation biology and immunosuppressive therapies .

Metabolic Activation Pathways

Understanding the metabolic activation pathways of 2-AAF is crucial. The liver enzymes, particularly cytochrome P450 enzymes, play a pivotal role in converting 2-AAF into reactive intermediates. These intermediates can then bind to DNA, leading to mutagenesis and carcinogenesis. Investigating these pathways helps identify potential targets for intervention .

Bladder Tumorigenesis

Apart from liver cancer, 2-AAF has been associated with bladder tumorigenesis. By studying its effects on bladder tissues and DNA adduct formation, researchers gain insights into the molecular events driving bladder cancer development. This knowledge informs diagnostic and therapeutic strategies .

Pharmacokinetics and Toxicokinetics

Researchers explore the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicokinetics (how the body handles toxic substances) of 2-AAF. These studies provide essential information for risk assessment, drug development, and safety evaluations .

Mécanisme D'action

Target of Action

2-Acetamidofluorene, also known as 2-Acetylaminofluorene, is a genotoxic carcinogen . It primarily targets DNA within cells . The compound forms covalent bonds with DNA, leading to mutations and potentially causing cancer .

Mode of Action

2-Acetamidofluorene interacts with its target, DNA, through a process known as N-hydroxylation . This process is facilitated by the enzyme cytochrome CYP1A2 present in the liver . The N-hydroxylation of 2-Acetamidofluorene results in the formation of adducts with DNA . These adducts can cause DNA damage, leading to mutations and carcinogenesis .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Acetamidofluorene is the metabolic activation pathway of aromatic amine derivatives . This pathway involves the N-hydroxylation of the compound, which is a key step in the formation of DNA adducts .

Pharmacokinetics

It is known that the compound is metabolized in the liver, where it undergoes n-hydroxylation .

Result of Action

The primary result of 2-Acetamidofluorene’s action is the formation of DNA adducts, which can lead to DNA damage and mutations . This genotoxic effect can result in the development of various types of cancer, including liver and bladder cancer .

Action Environment

The action of 2-Acetamidofluorene can be influenced by various environmental factors. For instance, the presence and activity level of the enzyme cytochrome CYP1A2, which is involved in the N-hydroxylation of the compound, can affect the compound’s action . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIHNRWJTSTCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0039227 | |

| Record name | 2-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-acetylaminofluorene appears as white powder or light beige solid. (NTP, 1992), Tan, crystalline powder; [NIOSH], Tan, crystalline powder. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Acetylaminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Acetylaminofluorene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in glycols, fat solvents, Soluble in ether, acetic acid, Insoluble | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Acetylaminofluorene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00023 mmHg at 212 °F (NTP, 1992), 0.00023 mmHg | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

... METABOLIC ACTIVATION OF 2-ACETYLAMINOFLUORENE TO MUTAGENIC & COVALENTLY PROTEIN-BOUND INTERMEDIATES ... /HAVE BEEN STUDIED/ USING HUMAN-LIVER SUB-CELLULAR COMPONENTS. ... IN VITRO MUTAGENICITY OF ... INDIVIDUAL SAMPLES CORRESPONDED WITH THOSE OF 2-AMINOFLUORENE & SO DID THE DEGREE OF N-HYDROXYLATION. N-OH-AAF WAS METABOLIZED INTO MUTAGENS BY HUMAN-LIVER MICROSOMAL & CYTOSOL FRACTIONS, PRESUMABLY BY WAY OF DEACETYLATION., ... METABOLISM OF 2-ACETYLAMINOFLUORENE & ACTIVATION TO COVALENTLY BOUND & MUTAGENIC INTERMEDIATES ... /HAS BEEN STUDIED IN/ RAT-HEPATOCYTE SUSPENSIONS: THE CELL SYSTEM PREDICTABLY AFFORDED OXIDIZED, DEACETYLATED, & CONJUGATED METABOLITES. PRETREATMENT OF ANIMALS WITH BETA-NAPHTHOFLAVONE INCR THE PHENOLIC, CONJUGATED & COVALENTLY BOUND PROTEIN PRODUCTS. SIMILARLY, ADDN OF 4-NITROPHENOL ... INCR CONCN OF FREE PHENOLS & DECR CONJUGATION; AT SAME TIME, RATES OF COVALENT PROTEIN BINDING WERE DIMINISHED. FORMATION OF ALICYCLIC HYDROXYLATED 9-HYDROXY-2-AAF WAS DEMONSTRATED, & THIS PATHWAY WAS NEITHER INDUCED BY PRIOR BETA-NAPHTHOFLAVONE TREATMENT NOR ARRESTED BY THAT WITH 4-NITROPHENOL. THE CELL SYSTEM GENERATED MUTAGENS FROM 2-ACETYLAMINOFLUORENE & 2-AMINOFLUORENE. ADDN OF MICROSOMES INCR MUTAGENICITY OF 2-AAF, PRESUMABLY THROUGH DEACETYLATION OF N-HYDROXY-ACETYLAMINOFLUORENE TO N-HYDROXY-2-AMINOFLUORENE, BUT NOT OF 2-AMINOFLUORENE., DETAILED BIOCHEMICAL INVESTIGATION IMPLIES THAT 1ST STEP IN MUTAGENIC ACTIVATION OF N-HYDROXY-2-ACETYLAMINOFLUORENE BY ISOLATED MOUSE & RAT LIVER-CELL NUCLEI &/OR CYTOSOL FROM RAT-LIVER HOMOGENATES CONSISTS OF DEACETYLATION BROUGHT ABOUT ... BY MEMBRANE-BOUND AMIDASE OR BY CYTOSOL N,O-ACETYLTRANSFERASE. ACTIVATION OF 2-ACETYLAMINOFLUORENE TO N-HYDROXY-2-AMINOFLUORENE ... BY GUINEA-PIG LIVER (S-9) MIX AFFORDED 2-AMINOFLUORENE (AF) AS WELL AS N-OH-AAF /N-HYDROXY-2-ACETYLAMINOFLUORENE/. MUTAGENICITIES OF AF & N-OH-AAF WERE INHIBITED BY ANTISERA AGAINST NADPH-CYTOCHROME C REDUCTASE & BY PARAOXON. WHILE MUTAGENIC ACTIVITY OF 2-AAF TO N-HYDROXY-2-AMINOFLUORENE CAN BE PRODUCED BY N-HYDROXYLATION OF 2-AMINOFLUORENE OR DEACETYLATION OF N-HYDROXY-2-ACETYLAMINOFLUORENE, THE DATA SUGGESTED THAT DEACETYLATION OF 2-ACETYLAMINOFLUORENE (TO 2-AMINOFLUORENE), FOLLOWED BY N-HYDROXYLATION TO PRODUCE N-HYDROXY-2-AMINOFLUORENE, WAS MAIN PATHWAY FOR MUTAGENIC ACTIVATION OF 2-ACETYLAMINOFLUORENE BY GUINEA-PIG LIVER (S-9) MIX., ... /IT HAS BEEN/ SHOWN THAT ACTIVATION OF 2-ACETYLAMINOFLUORENE TO A MUTAGEN IN VITRO BY MOUSE-LIVER FRACTIONS IS ASSOC WITH GENETIC DIFFERENCES IN THE POLYCYCLIC HYDROCARBON INDUCTIBILITY OF ARYL HYDROCARBON HYDROXYLASE ACTIVITY. ... /IT HAS BEEN SUGGESTED/ THAT THE RATE LIMITING STEP OF 2-ACETYLAMINOFLUORENE MUTAGENESIS IS THE N-HYDROXYLATION BY CYTOCHROME P448. ... EFFECTS OF DETERGENTS UPON RING & N-OXIDATION OF 2-ACETYLAMINOFLUORENE SUGGEST THAT THE TWO REACTIONS ARE CATALYZED BY DIFFERENT ENZYMES., The tumor promoting properties of carcinogenic 2-acetylaminofluorene in rat liver are essentially unknown. We proposed that mitochondria are a target for the cytotoxic effects of 2-nitrosofluorene (NOF), a metabolite of 2-acetylaminofluorene, since NOF induces a redox-cycle at complex I and complex III of the respiratory chain, and impairs respiration and oxidative phosphorylation. /It was/ demonstrated that NOF is a potent inducer of the mitochondrial permeability transition pore (PTP) in isolated mitochondria. In the presence of Ca2+, NOF induced rapid swelling of mitochondria in a dose-dependent manner and depolarized the mitochondrial membrane. Permeability transition as well as depolarization were abolished completely by pre-incubation with the PTP inhibitor cyclosporin A. To study whether the PTP is involved in in vivo toxicity, rats were fed a diet containing 2-acetylaminofluorene (0.04%) for 2 weeks. After isolation of mitochondria, permeability transition was induced by high Ca2+ concentrations (150-400 uM) or phosphate plus Ca2+. Swelling was determined as maximal rate of absorption decrease at 540 nm (delta A/delta t). Surprisingly, delta A/delta t-values of mitochondria from 2-acetylaminofluorene-fed rats were significantly lower (16.3 +/- 4.8 x 10(3)/min) than of mitochondria from control animals (32.7 +/- 4.1 x 10(3)/min; P < 0.02). In the presence of phosphate (15 mM), delta A/delta t-values of mitochondria from 2-acetylaminofluorene-fed rats were even lower (10% of control). Moreover, the membrane potential which was dissipated rapidly by the PTP-inducer NOF (30 uM) at a Ca2+ concentration of 80 uM in mitochondria from control animals, remained constant in mitochondria of 2-acetylaminofluorene-treated rats. ... The regulation of the PTP is altered on chronic 2-acetylaminofluorene-feeding. The increased resistance of mitochondria against permeability transition may alter the threshold for apoptosis and thus suppress apoptosis. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2-Acetylaminofluorene | |

Color/Form |

Crystals from alcohol + water, Tan, crystalline powder | |

CAS RN |

53-96-3 | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AAF | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylaminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-9H-fluoren-2-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-fluoren-2-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M98QLJ2DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetamide, N-fluoren-2-yl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AB903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

381 °F (NTP, 1992), 194 °C, 381 °F | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Acetylaminofluorene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-acetylaminofluorene interact with DNA?

A1: 2-Acetylaminofluorene itself does not directly bind to DNA. It requires metabolic activation, primarily in the liver, to form reactive metabolites. The most significant of these is N-hydroxy-2-acetylaminofluorene, further converted into N-acetoxy-2-acetylaminofluorene. This highly reactive metabolite can then form covalent bonds with DNA, primarily at the C8 position of guanine bases. []

Q2: What are the consequences of 2-acetylaminofluorene-DNA adduct formation?

A2: These adducts distort the DNA double helix, interfering with crucial processes like replication and transcription. [] This disruption can lead to mutations, potentially contributing to the development of cancer. []

Q3: Does 2-acetylaminofluorene target other cellular components besides DNA?

A3: Yes, 2-acetylaminofluorene metabolites can also bind to RNA and proteins. [] While the exact implications of these interactions are not fully understood, they likely contribute to the overall toxicity and carcinogenicity of 2-acetylaminofluorene.

Q4: Are there differences in how 2-acetylaminofluorene is metabolized and interacts with DNA in different species?

A4: Yes, species exhibit variations in their susceptibility to 2-acetylaminofluorene-induced carcinogenesis. These differences often correlate with their ability to metabolize and detoxify the compound. For example, guinea pigs are relatively resistant to 2-acetylaminofluorene-induced liver cancer, possibly due to their efficient conversion of N-hydroxy-2-acetylaminofluorene to less reactive C7-hydroxylated products. []

Q5: How does the presence of preneoplastic lesions, like hepatocyte nodules, influence the interaction of 2-acetylaminofluorene with the liver?

A5: Hepatocyte nodules, often considered precancerous lesions, display altered metabolic profiles compared to surrounding liver tissue. They tend to have a lower uptake of 2-acetylaminofluorene and exhibit decreased activity of cytochrome P450 enzymes involved in its activation. [, ]

Q6: Can the immune system recognize and respond to 2-acetylaminofluorene exposure?

A6: Yes, studies show that repeated exposure to 2-acetylaminofluorene can induce a humoral immune response, leading to the production of anti-2-acetylaminofluorene antibodies. [] These antibodies may play a role in modulating the carcinogenic effects of the compound.

Q7: How does the metabolism of 2-acetylaminofluorene contribute to its carcinogenic potential?

A7: 2-Acetylaminofluorene undergoes a complex metabolic pathway, with both detoxification and activation routes. N-hydroxylation, a key activation step, generates N-hydroxy-2-acetylaminofluorene, which can be further metabolized to the highly reactive N-acetoxy-2-acetylaminofluorene, a major contributor to DNA damage and tumorigenesis. [, , ]

Q8: What is the role of sulfotransferases in the metabolism and toxicity of 2-acetylaminofluorene?

A8: Sulfotransferases, specifically aryl sulfotransferase IV, can convert N-hydroxy-2-acetylaminofluorene to N-sulfoöxy-2-aminofluorene. This reactive metabolite is considered a major contributor to the carcinogenicity of 2-acetylaminofluorene, particularly in infant male mice. []

Q9: How do substances like pentachlorophenol influence 2-acetylaminofluorene-induced carcinogenicity?

A9: Pentachlorophenol acts as a sulfation inhibitor, reducing the formation of the reactive metabolite N-sulfoöxy-2-acetylaminofluorene. Studies show that pentachlorophenol pretreatment can decrease both DNA adduct formation and the incidence of hepatomas in mice treated with N-hydroxy-2-acetylaminofluorene. []

Q10: Does the induction of drug-metabolizing enzymes, such as cytochrome P450s, always lead to an increased risk of 2-acetylaminofluorene-induced cancer?

A10: While some cytochrome P450 enzymes are involved in the activation of 2-acetylaminofluorene, induction of specific isoforms can have complex and sometimes opposing effects. For instance, pretreatment with 3-methylcholanthrene, an inducer of certain P450s, actually inhibits the hepatocarcinogenicity of 2-acetylaminofluorene in rats. This highlights the intricate interplay between different metabolic pathways in determining the overall carcinogenic outcome. []

Q11: How do cells respond to DNA damage caused by 2-acetylaminofluorene?

A11: Cells activate DNA repair mechanisms to remove 2-acetylaminofluorene-DNA adducts and restore the integrity of the genome. Excision repair is a prominent pathway, involving the removal of the damaged base and subsequent replacement with the correct nucleotide. []

Q12: Do all individuals possess the same capacity for repairing 2-acetylaminofluorene-induced DNA damage?

A12: No, there is individual variability in DNA repair capacity, partly influenced by genetic factors. Individuals with xeroderma pigmentosum, a genetic disorder characterized by defects in DNA repair, are highly susceptible to ultraviolet radiation-induced skin cancers and exhibit reduced repair of 2-acetylaminofluorene adducts, highlighting the importance of efficient DNA repair in preventing carcinogenesis. [, ]

Q13: Can cells become resistant to the toxic effects of 2-acetylaminofluorene?

A13: Yes, repeated exposure to 2-acetylaminofluorene can select for cells with increased resistance to its toxic and carcinogenic effects. This resistance can arise through various mechanisms, including enhanced detoxification pathways, reduced uptake of the carcinogen, and increased DNA repair capacity. [, ]

Q14: What are some common in vitro models used to study the effects of 2-acetylaminofluorene?

A14: Several in vitro models are employed, each offering unique advantages:

- Bacterial mutagenicity assays (e.g., Ames test): Assess the mutagenic potential of 2-acetylaminofluorene and its metabolites. [, , ]

- Cultured mammalian cells (e.g., fibroblasts, hepatocytes): Allow investigations into DNA adduct formation, DNA repair, cytotoxicity, and cellular transformation. [, , ]

- Tissue explants (e.g., bladder): Maintain some tissue architecture, permitting studies on organ-specific metabolism and responses. []

Q15: What are the advantages of using isolated rat hepatocytes to study 2-acetylaminofluorene metabolism?

A15: Isolated hepatocytes provide a controlled system to study the metabolic pathways of 2-acetylaminofluorene in liver cells, the primary site of its activation. This model enables researchers to manipulate the cellular environment and investigate the influence of enzyme inducers, inhibitors, and other xenobiotics on the metabolic fate of 2-acetylaminofluorene. []

Q16: How is 2-acetylaminofluorene and its metabolites usually measured in biological samples?

A16: Various analytical techniques are employed:

- High-performance liquid chromatography (HPLC): Separates and quantifies 2-acetylaminofluorene and its metabolites in complex mixtures. [, , ]

- Radiolabeling (e.g., with 3H or 14C): Allows for sensitive detection and tracking of the compound and its metabolites in cells and tissues. [, , , , ]

- Immunoassays (e.g., ELISA): Detect specific DNA adducts, providing insights into the extent of DNA damage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.